![molecular formula C10H12O3S B12621738 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene CAS No. 918341-15-8](/img/structure/B12621738.png)
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a methanesulfonyl ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-methoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonium intermediate, which then undergoes elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol or a sulfide.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methanesulfonyl-2-[2-(2-methoxyethoxy)ethoxy]ethane
- Methanesulfonyl chloride
- Methanesulfonyl azide
Uniqueness
1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
918341-15-8 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
1-methoxy-2-(2-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C10H12O3S/c1-13-10-6-4-3-5-9(10)7-8-14(2,11)12/h3-8H,1-2H3 |
InChI-Schlüssel |
VHUGVPBURJZVNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
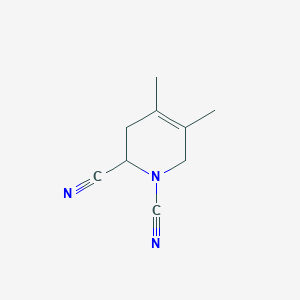
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
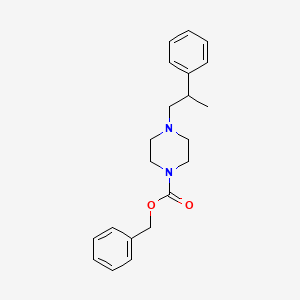
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
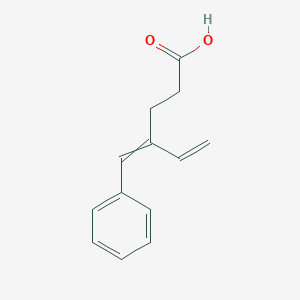
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
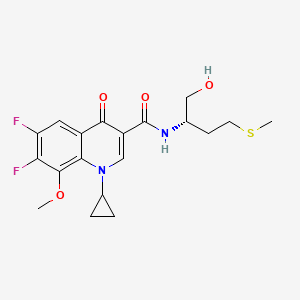

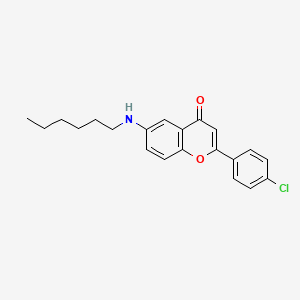
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
